molecular formula C8H2F12O2 B1457608 3,4,4,5,5,6,6,7,7,8,8,8-Dodecafluorooct-2-enoic acid CAS No. 70887-88-6

3,4,4,5,5,6,6,7,7,8,8,8-Dodecafluorooct-2-enoic acid

Cat. No.: B1457608
CAS No.: 70887-88-6
M. Wt: 358.08 g/mol
InChI Key: BKOBFLVYTXYFQZ-UHFFFAOYSA-N
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Description

3,4,4,5,5,6,6,7,7,8,8,8-Dodecafluorooct-2-enoic acid is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4,5,5,6,6,7,7,8,8,8-Dodecafluorooct-2-enoic acid typically involves the fluorination of oct-2-enoic acid derivatives. One common method includes the use of elemental fluorine or fluorinating agents such as cobalt trifluoride under controlled conditions to achieve the desired level of fluorination.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

3,4,4,5,5,6,6,7,7,8,8,8-Dodecafluorooct-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of partially fluorinated alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Perfluorinated carboxylic acids.

    Reduction: Partially fluorinated alcohols.

    Substitution: Various substituted fluorinated compounds depending on the nucleophile used.

Scientific Research Applications

3,4,4,5,5,6,6,7,7,8,8,8-Dodecafluorooct-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of fluorinated polymers and surfactants.

    Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Medicine: Explored for its role in the development of fluorinated pharmaceuticals with enhanced bioavailability.

    Industry: Utilized in the production of high-performance coatings and lubricants due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism by which 3,4,4,5,5,6,6,7,7,8,8,8-Dodecafluorooct-2-enoic acid exerts its effects is primarily through its interaction with hydrophobic surfaces and molecules. The multiple fluorine atoms create a highly non-polar surface, which can disrupt hydrophobic interactions in biological systems or enhance the stability of industrial products. Molecular targets include hydrophobic domains of proteins and lipid bilayers, where the compound can alter membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol
  • 1H,1H,2H,2H-Perfluorooctyl methacrylate
  • 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl oxirane

Uniqueness

Compared to similar compounds, 3,4,4,5,5,6,6,7,7,8,8,8-Dodecafluorooct-2-enoic acid is unique due to its specific arrangement of fluorine atoms, which provides a distinct balance of hydrophobicity and reactivity. This makes it particularly suitable for applications requiring both chemical stability and the ability to undergo specific chemical transformations.

Properties

IUPAC Name

3,4,4,5,5,6,6,7,7,8,8,8-dodecafluorooct-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F12O2/c9-2(1-3(21)22)4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)20/h1H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOBFLVYTXYFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F11CF=CHCOOH, C8H2F12O2
Record name 6:2 FTUCA
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00892326
Record name 3-(Perfluoropentyl)-3-fluoro-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00892326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70887-88-6
Record name 3-(Perfluoropentyl)-3-fluoro-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00892326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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